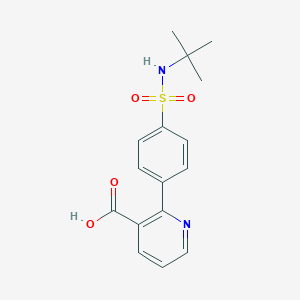

2-(4-T-Butylsulfamoylphenyl)nicotinic acid

Description

2-(4-T-Butylsulfamoylphenyl)nicotinic acid (CAS: 1261924-78-0) is a synthetic small molecule characterized by a nicotinic acid backbone substituted with a 4-tert-butylsulfamoylphenyl group. Its structural features—a sulfonamide group and a tert-butyl substituent—enhance metabolic stability and membrane permeability, making it a candidate for pharmacological studies targeting ion channels or enzymes involved in Ca²⁺ homeostasis .

Properties

IUPAC Name |

2-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)14-13(15(19)20)5-4-10-17-14/h4-10,18H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQOMMMJTCRLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-T-Butylsulfamoylphenyl)nicotinic acid typically involves the following steps:

Nitration: The starting material, 4-t-butylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group, resulting in 4-t-butylbenzenesulfonamide.

Coupling Reaction: The amine group is coupled with nicotinic acid chloride to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-T-Butylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-T-Butylsulfamoylphenyl)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-T-Butylsulfamoylphenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Comparative Findings

However, its sulfonamide group could interact with lysosomal or ER membrane proteins (e.g., TPCs or InsP3Rs) to modulate Ca²⁺ release, akin to NED-19 or tetrandrine . Tetrandrine inhibits both TPC1 and TPC2, whereas NED-19 shows selectivity for TPC1.

Impact on Ca²⁺ Signaling :

- Nigericin and GPN disrupt lysosomal pH to induce passive Ca²⁺ leakage, while This compound —due to its sulfonamide moiety—might instead trigger regulated Ca²⁺ efflux via TPCs, similar to NAADP-AM .

- In human cardiac mesenchymal stromal cells (C-MSCs), NED-19 and tetrandrine abolished FBS-induced Ca²⁺ transients and proliferation by blocking TPCs . If This compound acts similarly, it could suppress ERK1/2 phosphorylation and cell proliferation, as observed with TPC inhibitors .

Pharmacological Stability :

Biological Activity

2-(4-T-Butylsulfamoylphenyl)nicotinic acid is a chemical compound with the molecular formula C16H18N2O4S. It has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structural features, which include a sulfamoyl group and a nicotinic acid moiety. These features contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |

| Molecular Formula | C16H18N2O4S |

| Molecular Weight | 334.39 g/mol |

| InChI Key | TYQOMMMJTCRLOB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration : Starting material undergoes nitration to introduce a nitro group.

- Reduction : The nitro group is reduced to an amine.

- Coupling Reaction : The amine is coupled with nicotinic acid chloride.

This synthetic pathway allows for the production of the compound with high yield and purity, utilizing various catalysts and solvents to optimize the reaction conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes. The exact mechanism can vary based on the biological context but generally involves modulation of cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to nicotinic receptors, influencing neurotransmission and other physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : It may reduce inflammation through modulation of cytokine production.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations.

-

Anti-inflammatory Activity :

- In vitro assays indicated that treatment with the compound reduced levels of pro-inflammatory cytokines in macrophage cell lines.

-

Neuroprotection :

- Experimental models of neurodegeneration showed that administration of the compound led to decreased neuronal cell death and improved cognitive function in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.